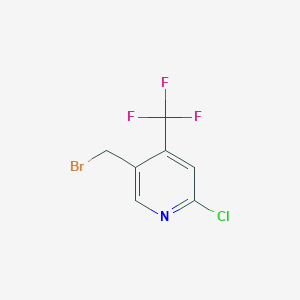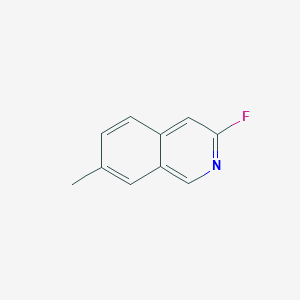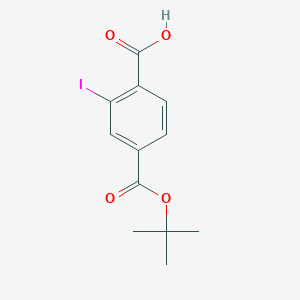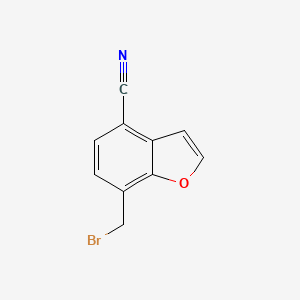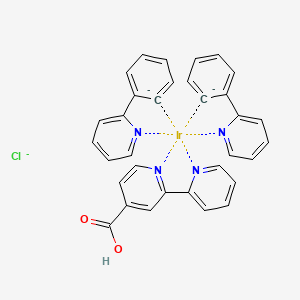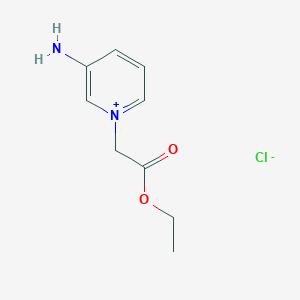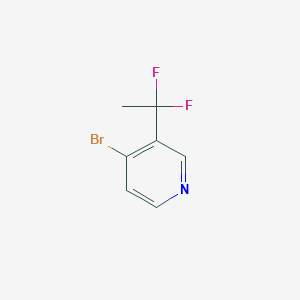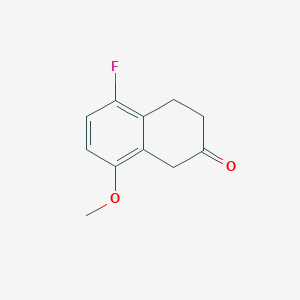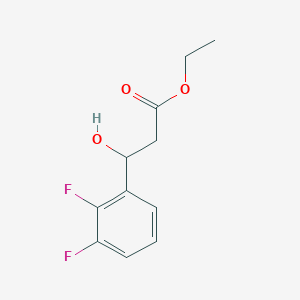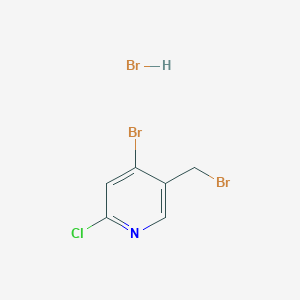
4-Bromo-5-(bromomethyl)-2-chloropyridine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-(bromomethyl)-2-chloropyridine hydrobromide is a chemical compound with significant importance in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and pyridine moieties, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(bromomethyl)-2-chloropyridine hydrobromide typically involves the bromination of 2-chloropyridine derivatives. One common method includes the reaction of 2-chloropyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes. The initial step includes the preparation of 2-chloropyridine, followed by bromination to introduce the bromomethyl group. The final step involves the formation of the hydrobromide salt by reacting the intermediate with hydrobromic acid .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-(bromomethyl)-2-chloropyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium azide yields azido derivatives, while reaction with potassium thiolate produces thiol-substituted pyridines .
Applications De Recherche Scientifique
4-Bromo-5-(bromomethyl)-2-chloropyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-5-nitrophthalonitrile: Similar in structure but contains a nitro group instead of a chloropyridine moiety.
4-Bromo-5-(chloromethyl)-2-methoxyphenol: Contains a methoxy group and is used in different applications.
Uniqueness
4-Bromo-5-(bromomethyl)-2-chloropyridine hydrobromide is unique due to its specific combination of bromine, chlorine, and pyridine functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C6H5Br3ClN |
|---|---|
Poids moléculaire |
366.27 g/mol |
Nom IUPAC |
4-bromo-5-(bromomethyl)-2-chloropyridine;hydrobromide |
InChI |
InChI=1S/C6H4Br2ClN.BrH/c7-2-4-3-10-6(9)1-5(4)8;/h1,3H,2H2;1H |
Clé InChI |
NUENRPQJKOGFHM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1Cl)CBr)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


